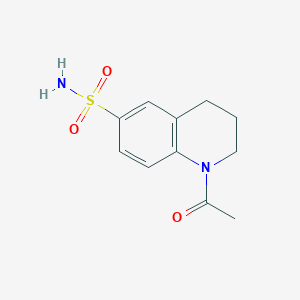
1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Description
1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a heterocyclic compound featuring a partially hydrogenated quinoline core modified with an acetyl group at the 1-position and a sulfonamide moiety at the 6-position. The acetyl group may improve metabolic stability, while the sulfonamide moiety contributes to hydrogen bonding and solubility properties.
Properties
IUPAC Name |
1-acetyl-3,4-dihydro-2H-quinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(14)13-6-2-3-9-7-10(17(12,15)16)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3,(H2,12,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCFWQBPVPLHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride and sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have applications in medicinal chemistry and material science .
Scientific Research Applications
1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Effects of Sulfonamide Substitution
- 6-Sulfonamide Derivatives: The 6-sulfonamide position in the tetrahydroquinoline scaffold (e.g., compound 74) correlates with high selectivity for pyruvate kinase M2 (PKM2), a target in cancer metabolism, with an EC50 of 90 nM . This contrasts with 3-sulfonamide analogs (), which are less explored but may favor antifungal applications due to structural similarities to triadimefon .
- 8-Sulfonamide Derivatives : Compound 79 (8-sulfonamide) exhibits anticancer effects by reducing pyruvate levels in lung cancer cells, suggesting that sulfonamide position dictates target specificity .
Impact of Acetylation and Functional Groups
- The 1-acetyl group in the target compound may enhance metabolic stability compared to 2-oxo or 4-oxo derivatives, as acetylated amines are often resistant to oxidative degradation .
- Pyrifluquinazon, a 1-acetyl-tetrahydroquinazolin-2-one, demonstrates how fluorinated substituents (e.g., 6-tetrafluoroethyl) increase lipophilicity (logP = 3.12) and pesticidal activity .
Physicochemical Properties
- Water solubility and logP values vary significantly: Pyrifluquinazon’s low solubility (12.1 mg/L) aligns with its agricultural use, while sulfonamide-containing derivatives likely exhibit better solubility for pharmaceutical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


